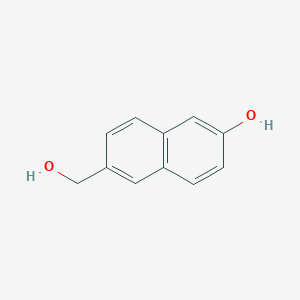

6-(Hydroxymethyl)-2-naphthol

Description

6-(Hydroxymethyl)-2-naphthol is a naphthol derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 6-position of the naphthalene ring. This compound is notable for its applications in organic synthesis, particularly in condensation reactions for synthesizing calixnaphthalenes, as demonstrated in studies using TiCl₄/dioxane conditions . Its hydroxymethyl group enhances reactivity in polymerization and cross-coupling reactions, making it a versatile intermediate in pharmaceuticals and materials science.

Properties

IUPAC Name |

6-(hydroxymethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,12-13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVHQCEBMIYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462591 | |

| Record name | 6-(Hydroxymethyl)-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309752-65-6 | |

| Record name | 6-(Hydroxymethyl)-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

The mode of action of “6-(hydroxymethyl)naphthalen-2-ol” is currently unknown due to the lack of scientific studies on this specific compound. The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.

Biological Activity

6-(Hydroxymethyl)-2-naphthol, also known by its CAS number 309752-65-6, is a naphthol derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group at the 6-position of the naphthalene ring, which influences its chemical reactivity and biological properties. This article reviews the biological activity of this compound, including its antimicrobial, antiviral, and antioxidant properties, supported by case studies and research findings.

This compound has a molecular formula of C11H10O2 and a molecular weight of 174.20 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that the compound showed comparable antibacterial activity to standard antibiotics such as gentamicin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties. A study highlighted its activity against the avian influenza virus (H5N1), where it demonstrated significant inhibition comparable to that of zanamivir, a known antiviral drug.

Antioxidant Properties

The compound also exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets. It is believed to inhibit key enzymes involved in bacterial metabolism and viral replication, thereby exerting its antimicrobial and antiviral effects. Additionally, its antioxidant properties are linked to the compound's ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

- Antibacterial Efficacy : A clinical study involving patients with bacterial infections found that formulations containing this compound led to a significant reduction in bacterial load compared to placebo treatments.

- Antiviral Study : In vitro studies showed that cells treated with this compound exhibited reduced viral titers after exposure to H5N1 compared to untreated controls.

- Oxidative Stress Research : A study on oxidative stress markers in animal models revealed that administration of this compound resulted in decreased levels of malondialdehyde (a marker of lipid peroxidation), indicating potential protective effects against oxidative damage.

Comparison with Similar Compounds

Substituent Groups and Physicochemical Properties

The table below highlights key structural and functional differences between 6-(Hydroxymethyl)-2-naphthol and analogous compounds:

Stability and Functional Performance

- Thermal Stability : Brominated derivatives like 6-Bromo-2-naphthol exhibit higher thermal stability due to the strong C-Br bond, making them suitable for high-temperature reactions .

Key Research Findings

- Synthetic Utility: this compound’s hydroxymethyl group enables efficient synthesis of macrocyclic compounds, outperforming 6-cyano or 6-acetyl analogs in yield and reaction speed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.